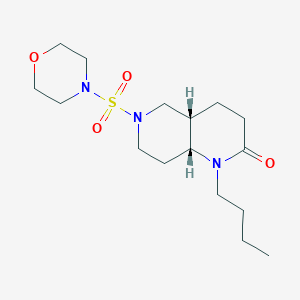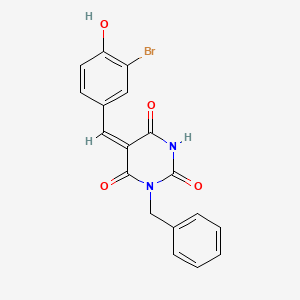![molecular formula C21H24N4O2 B5418314 2-(2-{[4-(4-quinazolinyl)-1-piperazinyl]methyl}phenoxy)ethanol](/img/structure/B5418314.png)
2-(2-{[4-(4-quinazolinyl)-1-piperazinyl]methyl}phenoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{[4-(4-quinazolinyl)-1-piperazinyl]methyl}phenoxy)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as QNZ-EtOH and has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用機序
The mechanism of action of QNZ-EtOH is not fully understood, but it is believed to act as an inhibitor of the nuclear factor kappa B (NF-κB) pathway. This pathway is involved in the regulation of inflammatory responses, and inhibition of this pathway has been shown to have anti-inflammatory effects. QNZ-EtOH has also been shown to inhibit the growth of cancer cells and modulate the immune system.
Biochemical and Physiological Effects:
QNZ-EtOH has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. QNZ-EtOH has also been shown to inhibit the growth of cancer cells and modulate the immune system by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
One advantage of using QNZ-EtOH in laboratory experiments is its ability to selectively inhibit the NF-κB pathway, which is involved in a variety of biological processes. This allows researchers to investigate the specific effects of inhibiting this pathway without affecting other cellular processes. However, one limitation of using QNZ-EtOH is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are numerous potential future directions for research involving QNZ-EtOH. One area of interest is investigating the use of QNZ-EtOH in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, QNZ-EtOH has been shown to have potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of QNZ-EtOH and to develop safe and effective treatments based on this compound.
合成法
The synthesis of QNZ-EtOH involves the reaction of 4-(4-quinazolinyl)-1-piperazine with 2-(2-chloroethoxy)phenol in the presence of a base catalyst. This reaction results in the formation of QNZ-EtOH, which can be purified using standard laboratory techniques.
科学的研究の応用
QNZ-EtOH has been shown to have potential therapeutic applications in a variety of scientific research fields. This compound has been investigated for its anti-inflammatory properties, as well as its potential use in the treatment of cancer and neurological disorders. QNZ-EtOH has also been studied for its ability to modulate the immune system and its potential use in the treatment of autoimmune diseases.
特性
IUPAC Name |
2-[2-[(4-quinazolin-4-ylpiperazin-1-yl)methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-13-14-27-20-8-4-1-5-17(20)15-24-9-11-25(12-10-24)21-18-6-2-3-7-19(18)22-16-23-21/h1-8,16,26H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZHMIUYAUAFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2OCCO)C3=NC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5418240.png)
![4-methyl-N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5418245.png)
![2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5418247.png)
![2-[7-acetyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenyl acetate](/img/structure/B5418248.png)


![benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]glycinate](/img/structure/B5418267.png)

![N-ethyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5418275.png)
![3-isopropyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418280.png)

![2-{[5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5418294.png)
![2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5418301.png)